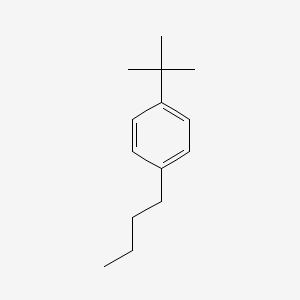











|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8](Br)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[F-].[K+].[CH2:14](B(O)O)[CH2:15][CH2:16][CH3:17]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].C1COCC1>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:14][CH2:15][CH2:16][CH3:17])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,4.5.6|
|


|
Name
|
|
|
Quantity
|
1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)Br
|
|
Name
|
Ph5FcP(t-Bu)2
|
|
Quantity
|
0.02 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.02 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
1.21 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)B(O)O
|
|
Name
|
|
|
Quantity
|
0.01 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
|
|
Name
|
PTFE
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the vial was sealed with a cap
|
|
Type
|
CUSTOM
|
|
Details
|
removed from the drybox
|
|
Type
|
CUSTOM
|
|
Details
|
After a starting aryl halide was consumed
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction solution was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the product was isolated
|
|
Type
|
WASH
|
|
Details
|
by eluting with ethyl acetate/hexanes
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)CCCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 220 mg | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 115.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |